molecular formula C7H11NO2 B15239838 rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid

rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B15239838
M. Wt: 141.17 g/mol
InChI Key: ABNBSYHDPQDEOA-HCWXCVPCSA-N
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Description

rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid: is a bicyclic compound featuring a nitrogen atom within its structure. This compound is known for its unique structural properties, which make it a valuable subject of study in various scientific fields, including organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the use of bicyclic intermediates. One common method involves the reaction of a suitable bicyclic precursor with reagents that introduce the carboxylic acid functionality. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions: rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In organic chemistry, rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a model compound for studying enzyme-substrate interactions and other biochemical processes .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the specific pathways involved .

Comparison with Similar Compounds

  • rel-(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid
  • (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane derivatives
  • Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-, (1R)-

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-7(10)5-3-4-1-2-6(5)8-4/h4-6,8H,1-3H2,(H,9,10)/t4-,5-,6+/m0/s1

InChI Key

ABNBSYHDPQDEOA-HCWXCVPCSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1N2)C(=O)O

Canonical SMILES

C1CC2C(CC1N2)C(=O)O

Origin of Product

United States

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